N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the formation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and methylphenoxyacetamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide: shares structural similarities with other benzoxazole derivatives and chlorophenyl compounds.
Uniqueness:
- The unique combination of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Comparison with Similar Compounds
- Benzoxazole derivatives
- Chlorophenyl compounds
- Methylphenoxyacetamide derivatives
This detailed article provides a comprehensive overview of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-15(2)17-7-11-23-22(12-17)28-25(31-23)18-6-10-20(26)21(13-18)27-24(29)14-30-19-8-4-16(3)5-9-19/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChI Key |
XXKBOYYTJAUART-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)Cl |
Origin of Product |
United States |
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